
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is an organic compound with the chemical formula C16H6Na4O12S4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is known for its fluorescent properties. This compound is widely used as a fluorescent dye and pH indicator, and it also serves as a ligand in multifunctional metal-organic frameworks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) can be synthesized via a one-step sulfonating reaction. This method involves the sulfonation of pyrene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. This process is more convenient, effective, and eco-friendly compared to traditional methods .
Industrial Production Methods
In industrial settings, the synthesis of pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, concentration, and reaction time are carefully controlled to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted pyrene compounds .
Wissenschaftliche Forschungsanwendungen
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions and other analytes.
Biology: The compound is employed in biological assays to study cellular processes and interactions.
Medicine: In medical research, pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is used to develop diagnostic tools and imaging agents.
Industry: The compound is used in the production of fluorescent inks for anti-counterfeiting applications.
Wirkmechanismus
The mechanism of action of pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is influenced by the compound’s environment, such as pH and the presence of metal ions. The molecular targets and pathways involved include interactions with metal ions, proteins, and other biomolecules, which can alter the compound’s fluorescence characteristics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) hydrate: This compound is similar in structure but contains additional water molecules.
Tetrasodium 1,3,6,8-pyrenetetrasulfonate: Another derivative with similar fluorescent properties.
Uniqueness
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is unique due to its high water solubility and strong fluorescence. These properties make it particularly useful in aqueous environments and for applications requiring high sensitivity and specificity. Its ability to act as a ligand in metal-organic frameworks further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C16H6Na4O12S4 |
|---|---|
Molekulargewicht |
610.4 g/mol |
IUPAC-Name |
tetrasodium;pyrene-1,3,6,8-tetrasulfonate |
InChI |
InChI=1S/C16H10O12S4.4Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
UZBIRLJMURQVMX-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
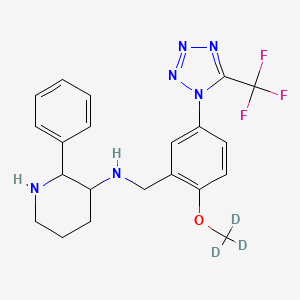
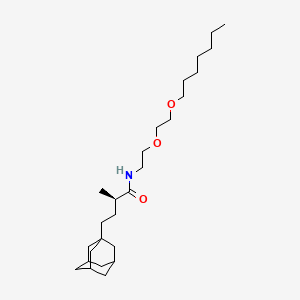
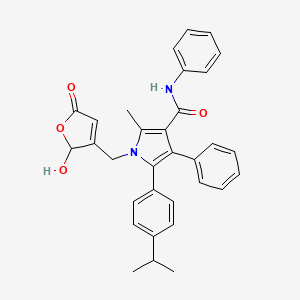
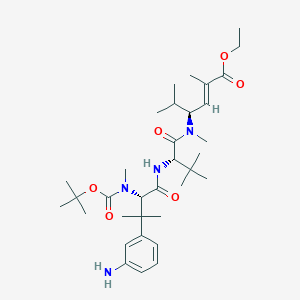
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
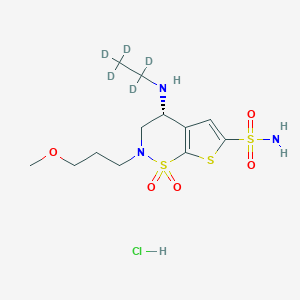
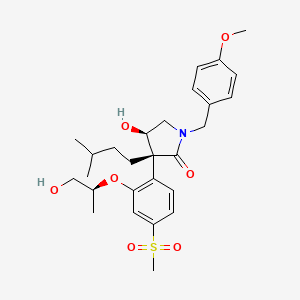
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)

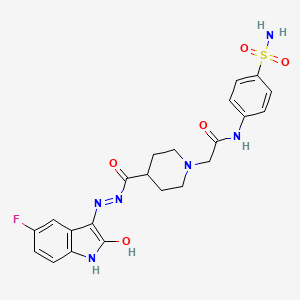

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)

